3-methoxy-6-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine
Description
3-Methoxy-6-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a methoxy group at position 3 and a piperazine ring at position 4. The piperazine moiety is further modified with a benzoyl group bearing a pyrrolidine sulfonyl substituent. The sulfonyl group enhances polarity and may improve binding affinity to target proteins compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-29-19-9-8-18(21-22-19)23-12-14-24(15-13-23)20(26)16-4-6-17(7-5-16)30(27,28)25-10-2-3-11-25/h4-9H,2-3,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMZPGZNLKPOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-6-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoyl group can be reduced to a hydroxymethyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the benzoyl group may produce a hydroxymethyl derivative.
Scientific Research Applications
3-methoxy-6-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 3-methoxy-6-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-methoxy-6-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine can be contextualized by comparing it to analogous pyridazine derivatives. Key compounds and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Structural Analysis
Core Modifications: The target compound incorporates a pyrrolidine sulfonyl-benzoyl group, which introduces both steric bulk and polarity. This contrasts with R61837’s simpler 3-methylphenyl group, which prioritizes lipophilicity for membrane penetration .
Functional Group Impact: The sulfonyl group in the target compound may enhance hydrogen bonding with viral capsid proteins or bacterial enzymes, a feature absent in R61837 and BE78739 . Halogenated derivatives (e.g., 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine) leverage chlorine atoms for improved stability and target binding, though at the cost of increased molecular weight .
Physicochemical Properties
- Molecular Weight : BE78739’s higher molecular weight (384.86 g/mol) may limit bioavailability, whereas the target compound (estimated MW ~470 g/mol) could face similar challenges unless optimized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
